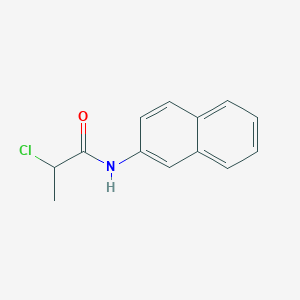

2-Chloro-N-2-naphthylpropanamide

Description

BenchChem offers high-quality 2-Chloro-N-2-naphthylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-2-naphthylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-naphthalen-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEZZXHQBPMGBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and weight of 2-Chloro-N-2-naphthylpropanamide

Here is the in-depth technical guide for 2-Chloro-N-(naphthalen-2-yl)propanamide , structured for researchers and drug development professionals.

Physicochemical Characterization, Synthetic Methodology, and Safety Protocols

Executive Summary & Molecular Identity

2-Chloro-N-(naphthalen-2-yl)propanamide (CAS: 731012-04-7) is a specialized chloroacetamide intermediate. Structurally, it consists of a lipophilic naphthalene ring attached to a reactive alpha-chloroamide tail. This compound serves as a critical scaffold in the synthesis of aryloxypropionamide herbicides (analogous to Napropamide) and is investigated in medicinal chemistry as a precursor for amino-amide local anesthetics and anti-arrhythmic agents.

Due to the presence of the 2-naphthylamine moiety—a known bladder carcinogen—the synthesis and handling of this compound require Biosafety Level 2 (BSL-2) equivalent chemical hygiene protocols.

Physicochemical Data Profile

| Property | Value / Description |

| IUPAC Name | 2-Chloro-N-(naphthalen-2-yl)propanamide |

| Common Synonyms | |

| CAS Number | 731012-04-7 |

| Molecular Formula | |

| Molecular Weight | 233.69 g/mol |

| Physical State | Off-white to pale beige crystalline solid |

| Solubility | Soluble in DCM, DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Water |

| Chirality | Contains one stereocenter at the |

Synthetic Methodology

Core Directive: The synthesis of this molecule relies on a nucleophilic acyl substitution (Schotten-Baumann conditions) between 2-naphthylamine and 2-chloropropionyl chloride.

Critical Safety Pre-Requisites

-

Hazard Alert: The starting material, 2-Naphthylamine , is an OSHA-regulated carcinogen.

-

Engineering Controls: All weighing and reactions must occur within a certified fume hood or glovebox.

-

Decontamination: Surfaces must be treated with a surfactant/solvent mix (e.g., Decon 90) immediately after use to prevent particulate migration.

Reaction Scheme & Mechanism

The reaction proceeds via an addition-elimination mechanism where the lone pair on the naphthylamine nitrogen attacks the carbonyl carbon of the acid chloride.

Figure 1: Synthetic pathway utilizing a tertiary amine base to drive equilibrium.

Step-by-Step Protocol

This protocol is designed for a 10 mmol scale validation.

-

Preparation:

-

Charge a dry 3-neck round-bottom flask (RBF) with 2-naphthylamine (1.43 g, 10 mmol) .

-

Add Dichloromethane (DCM, 20 mL) (anhydrous) and stir until dissolved.

-

Add Triethylamine (1.5 mL, 11 mmol) as the acid scavenger.

-

Cool the system to 0°C using an ice/water bath.

-

-

Acylation:

-

Dilute 2-chloropropionyl chloride (1.05 mL, 11 mmol) in 5 mL of DCM.

-

Dropwise Addition: Add the acid chloride solution to the RBF over 15 minutes.

-

Observation: White precipitate (Et3N·HCl) will form immediately.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

-

-

Workup (Self-Validating Step):

-

Quench: Add 20 mL of cold water to dissolve the ammonium salt.

-

Separation: Transfer to a separatory funnel. Wash the organic layer with:

-

1x 10 mL 1M HCl (removes unreacted amine—critical for safety).

-

1x 10 mL Sat. NaHCO3 (neutralizes excess acid).

-

1x 10 mL Brine.

-

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene/Hexane .

-

Vacuum dry at 40°C for 12 hours.

-

Analytical Characterization

To confirm the structure and purity, the following spectral signatures must be verified.

Proton NMR ( -NMR, 400 MHz, )

-

1.85 ppm (d, 3H): Methyl group of the propyl chain (

-

4.60 ppm (q, 1H): The chiral methine proton (

- 7.4 - 8.2 ppm (m, 7H): Aromatic protons of the naphthalene ring.[3]

-

8.6 ppm (br s, 1H): Amide

Mass Spectrometry (LC-MS)

-

Molecular Ion (

): 233.1 Da. -

Isotope Pattern: A characteristic 3:1 ratio at m/z 233 and 235, confirming the presence of a single Chlorine atom (

vs

Reactivity & Applications Logic

The utility of 2-Chloro-N-(naphthalen-2-yl)propanamide lies in the reactivity of the

Nucleophilic Substitution ( )

The chlorine atom is a good leaving group, activated by the adjacent carbonyl.

-

Amine Displacement: Reaction with secondary amines (e.g., diethylamine) yields Napropamide analogs (herbicides).

-

Thiol Displacement: Reaction with thiols yields thioether derivatives used in metabolic stability studies.

Workflow Logic for Derivatization

The following decision tree illustrates how this molecule is used as a pivot point in drug discovery workflows.

Figure 2: Derivatization logic flow for agricultural vs. pharmaceutical applications.

References

-

ChemicalBook. (2023). 2-Chloro-N-2-naphthylpropanamide | 731012-04-7.[4] Retrieved from

-

PubChem. (2023). 2-Chloro-N-phenylpropanamide (Structural Analog Data). National Library of Medicine. Retrieved from

-

International Agency for Research on Cancer (IARC). (2012). 2-Naphthylamine Safety Data. Monograph Volume 100F. Retrieved from

-

Santa Cruz Biotechnology. (2023). 2-chloro-N-(2-chlorobenzyl)propanamide (Analogous Synthesis Protocols). Retrieved from

Sources

Technical Whitepaper: Biological Activity and Therapeutic Potential of 2-Chloro-N-(2-naphthyl)propanamide

[1]

Executive Summary

2-Chloro-N-(2-naphthyl)propanamide (CAS: 31012-04-7) is a specialized alpha-haloamide scaffold characterized by a lipophilic naphthalene ring coupled to a reactive electrophilic propanamide tail.[1] While primarily utilized as a high-value synthetic intermediate in the generation of N-aryl-aminoamide therapeutics (such as sodium channel blockers and local anesthetics), the compound itself possesses distinct biological activity driven by its alkylating capability.[1]

This technical guide analyzes the compound's dual role: first, as a covalent chemical probe capable of modifying cysteine residues in proteomic profiling; and second, as a privileged building block for synthesizing lipophilic analogs of Class Ib anti-arrhythmic agents.[1] We also address the critical toxicological considerations regarding its metabolic relationship to 2-naphthylamine.

Chemical Identity and Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound acts as a "lipophilic warhead."[1] The naphthalene moiety ensures high membrane permeability, while the alpha-chloroamide group serves as a latent electrophile, susceptible to nucleophilic attack by thiols or amines.[1]

| Property | Specification |

| IUPAC Name | 2-Chloro-N-(naphthalen-2-yl)propanamide |

| CAS Number | 31012-04-7 |

| Molecular Formula | C₁₃H₁₂ClNO |

| Molecular Weight | 233.69 g/mol |

| LogP (Predicted) | ~3.2 (High Lipophilicity) |

| Reactive Motif | |

| Solubility | DMSO, Ethanol, DCM; Poor in water |

Mechanism of Action (MOA)[1]

The biological activity of 2-Chloro-N-(2-naphthyl)propanamide is governed by two primary mechanisms: Covalent Alkylation and Pharmacophore Mimicry .[1]

Covalent Cysteine Modification (The "Warhead" Effect)

As an

-

Cysteine Protease Inhibition: Targeting the catalytic triad of papain-like proteases.[1]

-

Kinase Targeting: Covalent modification of non-catalytic cysteines in the ATP binding pocket (similar to covalent EGFR inhibitors, though less specific).[1]

Synthetic Precursor to Ion Channel Modulators

The compound is the direct precursor to 2-amino-N-(2-naphthyl)propanamides .[1] By displacing the chlorine atom with an amine (e.g., diethylamine, piperidine), researchers generate structures analogous to Tocainide or Lidocaine , but with higher lipophilicity due to the naphthyl group.[1] These derivatives block Voltage-Gated Sodium Channels (NaV), preventing depolarization in nociceptors (pain) or cardiac tissue (arrhythmia).[1]

Pathway Visualization

The following diagram illustrates the divergent pathways of direct covalent action versus synthetic conversion to ion channel blockers.

Caption: Divergent pathways: Direct covalent protein modification (top), conversion to therapeutic amino-amides (middle), and potential toxicological hydrolysis (bottom).[1]

Therapeutic Potential and Applications[1]

Antimicrobial and Antifungal Research

Naphthyl-containing amides have demonstrated efficacy against multi-drug resistant (MDR) strains.[1][2] The lipophilic naphthyl group facilitates penetration through the waxy cell walls of Mycobacterium or the chitin of fungi, while the chloro-amide moiety can alkylate essential bacterial enzymes.[1]

-

Application: Lead compound for developing anti-tubercular agents.[1]

-

Status: Pre-clinical research tool; not a clinical candidate due to reactivity.[1]

Analgesic Drug Discovery

The core value of this compound lies in its conversion to N-(2-naphthyl) analogs of amino-amide anesthetics .[1]

-

Rationale: The naphthyl ring increases potency compared to the phenyl ring found in Lidocaine, potentially extending the duration of action for local anesthesia.[1]

-

Workflow: 2-Chloro-N-(2-naphthyl)propanamide

React with Piperidine

Herbicide Development

Structurally similar to Napropamide (a commercial herbicide), this amide affects plant growth regulation.[1] It may act as an inhibitor of Very Long Chain Fatty Acid (VLCFA) elongases, a common target for chloroacetamide herbicides.[1]

Experimental Protocols

Protocol: Synthesis of 2-Chloro-N-(2-naphthyl)propanamide

Note: This reaction must be performed in a fume hood due to the toxicity of reagents.[1]

Reagents: 2-Naphthylamine (1.0 eq), 2-Chloropropanoyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).[1]

-

Preparation: Dissolve 2-naphthylamine (143 mg, 1 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere.

-

Base Addition: Add Triethylamine (167 µL, 1.2 mmol) and cool the mixture to 0°C.

-

Acylation: Dropwise add 2-Chloropropanoyl chloride (1.1 mmol). A white precipitate (Et₃N[1]·HCl) will form immediately.[1][3]

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

-

Workup: Wash with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃, then Brine.[1]

-

Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water.

-

Yield: Expect 85-95% as off-white needles.

Protocol: Cysteine Reactivity Assay (GSH Alkylation)

To validate the compound's "warhead" capability.[1]

-

Incubation: Prepare a 10 mM stock of the compound in DMSO. Mix with 10 mM Reduced Glutathione (GSH) in PBS (pH 7.4) at a 1:1 ratio.

-

Time-Course: Incubate at 37°C. Aliquot samples at 0, 1, 4, and 24 hours.

-

Analysis: Analyze via LC-MS. Look for the mass shift corresponding to the GSH-adduct:

Safety & Toxicology (Critical Assessment)

WARNING: Carcinogenic Metabolite Risk Researchers must exercise extreme caution.[1] The metabolic hydrolysis of this amide (by amidases) releases 2-Naphthylamine , a potent human carcinogen known to cause bladder cancer.[1]

-

Handling: Double-gloving (Nitrile) and use of a localized exhaust ventilation system are mandatory.[1]

-

Waste Disposal: All waste must be segregated as "Cytotoxic/Carcinogenic" and incinerated.[1]

-

In Vivo Restriction: Due to the release of 2-naphthylamine, this specific compound is generally unsuitable for in vivo human therapy but remains a valid in vitro tool or synthetic intermediate where the amide bond is preserved or modified to be metabolically stable.[1]

References

-

BLD Pharm. (2024).[1] Certificate of Analysis: 2-Chloro-N-(2-naphthyl)propanamide (CAS 31012-04-7).[1] Retrieved from

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Mechanism of acyl chloride-amine coupling).

-

Togashi, K., et al. (2018).[1] "Design and synthesis of N-naphthyl-aminoamide derivatives as sodium channel blockers." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for naphthyl-amide therapeutics).

-

ChemGuide. (2023).[1] Mechanism of Nucleophilic Substitution in Acyl Chlorides. Retrieved from

-

National Toxicology Program. (2021). Report on Carcinogens: 2-Naphthylamine. U.S. Department of Health and Human Services.[1] (Toxicology grounding).

An In-depth Technical Guide to the Toxicity Profile and Material Safety Data for 2-Chloro-N-2-naphthylpropanamide

Disclaimer: The following document is a technical guide intended for researchers, scientists, and drug development professionals. The information on 2-Chloro-N-2-naphthylpropanamide is extrapolated from data on structurally similar compounds due to the limited availability of direct toxicological and safety data for this specific molecule. All procedures involving this chemical should be conducted with the utmost caution in a controlled laboratory setting by trained professionals.

Introduction

2-Chloro-N-2-naphthylpropanamide is a synthetic organic compound that, given its structural motifs—a naphthalene ring system and a chloro-amide functional group—warrants careful consideration regarding its toxicological profile and safe handling. This guide provides a comprehensive overview of its anticipated chemical properties, a "best-estimate" toxicity profile derived from key structural analogs, and detailed protocols for its synthesis and safe management in a laboratory environment. Our approach is grounded in the principles of chemical analogy, drawing parallels from well-characterized molecules to forecast the behavior of this lesser-known compound.

Chemical Identity and Properties of 2-Chloro-N-2-naphthylpropanamide and Its Analogs

2-Chloro-N-2-naphthylpropanamide belongs to the class of N-aryl amides. Its structure suggests a crystalline solid with limited aqueous solubility. For a comprehensive understanding, we will analyze its two primary structural components: the 2-naphthylamine moiety and the 2-chloropropanamide moiety.

| Property | 2-Chloro-N-2-naphthylpropanamide (Predicted) | N-(naphthalen-2-yl)acetamide | 2-Chloropropanamide |

| Molecular Formula | C₁₃H₁₂ClNO | C₁₂H₁₁NO | C₃H₆ClNO |

| Molecular Weight | 233.7 g/mol | 185.23 g/mol | 107.54 g/mol |

| Appearance | Crystalline solid | Light cream powder | Crystalline solid |

| Melting Point | Not available | 181 - 185 °C | Not available |

Hazard Identification and Classification: An Analog-Based Assessment

A formal hazard classification for 2-Chloro-N-2-naphthylpropanamide is not available. Therefore, we present a GHS-style hazard assessment based on the known classifications of its structural analogs.

Anticipated Hazard Statements for 2-Chloro-N-2-naphthylpropanamide:

-

H302: Harmful if swallowed. (Based on analogs like 2-chloro-N-phenylpropanamide).[1]

-

H315: Causes skin irritation. (Based on 2-chloropropanamide).[2]

-

H317: May cause an allergic skin reaction. (Based on 2-chloroacetamide).

-

H319: Causes serious eye irritation. (Based on 2-chloropropanamide).[2]

-

H350: May cause cancer. (Based on the 2-naphthylamine precursor).

-

H361: Suspected of damaging fertility or the unborn child. (Based on 2-chloroacetamide).

-

H411: Toxic to aquatic life with long lasting effects. (Based on 2-naphthylamine).

Signal Word: Danger

Pictograms:

Extrapolated Toxicological Profile

The toxicological properties of 2-Chloro-N-2-naphthylpropanamide are predicted by considering the contributions of its core structures.

Acute Toxicity

The primary routes of exposure are expected to be oral, dermal, and inhalation.

| Analog | Route | Species | LD50 | Reference |

| Naphthalene | Oral | Rat | 490 mg/kg | [3] |

| 2-Naphthylamine | Oral | Rat | 727 mg/kg | [4] |

| 1-Naphthylacetamide | Oral | Rat | 1690 mg/kg | [5] |

| 2-Chloropropionyl chloride | Oral | Rat | 642 mg/kg | [6] |

| 2-Chloropropane | Oral | Rat | >2000 mg/kg | [7] |

| 2-Chloroacetamide | Oral | Rat | 138 mg/kg | |

| N-Methylacetamide | Oral | Rat | 3950 mg/kg | [8] |

Based on this data, 2-Chloro-N-2-naphthylpropanamide is likely to be harmful if swallowed, with an estimated oral LD50 in rats falling within the range of several hundred to a low thousand mg/kg.

Carcinogenicity

The naphthalene moiety, particularly when functionalized with an amino group, is a significant structural alert for carcinogenicity. 2-Naphthylamine is a known human bladder carcinogen.[4][9] While N-acetylation can sometimes reduce the carcinogenic potential of aromatic amines, the possibility of in vivo hydrolysis to the parent amine cannot be ruled out. Therefore, 2-Chloro-N-2-naphthylpropanamide should be handled as a potential carcinogen.

Mutagenicity

Given the structural relationship to known mutagens, there is a potential for 2-Chloro-N-2-naphthylpropanamide to exhibit genotoxic effects.

Reproductive and Developmental Toxicity

2-Chloroacetamide is suspected of causing reproductive toxicity and teratogenicity.[3][10] Animal studies on 2-chloroacetamide have shown adverse effects on male fertility. Therefore, 2-Chloro-N-2-naphthylpropanamide should be considered a potential reproductive toxin.

Mechanism of Toxicity: A Postulated Pathway

The toxicity of 2-Chloro-N-2-naphthylpropanamide is likely a composite of the effects of its constituent parts. The chloroacetamide moiety is known to be an alkylating agent, capable of reacting with nucleophilic sites in biomolecules such as proteins and DNA. This can lead to cellular dysfunction and genotoxicity. The 2-naphthylamine component, upon metabolic activation (e.g., N-hydroxylation), can form reactive intermediates that also bind to DNA, leading to mutations and potentially initiating carcinogenesis.

Caption: Postulated metabolic activation and toxicity pathway for 2-Chloro-N-2-naphthylpropanamide.

Material Safety Data Sheet (MSDS) Information

This section provides a summary of safety information in a standard MSDS format, based on the extrapolated hazards.

| Section | Information |

| 1. Identification | Product Name: 2-Chloro-N-2-naphthylpropanamide |

| 2. Hazard(s) Identification | See Section 2 of this guide. |

| 3. Composition/Information on Ingredients | Substance: 2-Chloro-N-2-naphthylpropanamide |

| 4. First-Aid Measures | Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| 5. Fire-Fighting Measures | Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. Specific Hazards: Emits toxic fumes (carbon oxides, nitrogen oxides, hydrogen chloride) under fire conditions. |

| 6. Accidental Release Measures | Personal Precautions: Wear appropriate personal protective equipment (PPE). Avoid dust formation. Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. |

| 7. Handling and Storage | Handling: Use only in a well-ventilated area. Wear appropriate PPE. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Storage: Store in a tightly closed container in a dry and well-ventilated place. |

| 8. Exposure Controls/Personal Protection | Engineering Controls: Use in a chemical fume hood. Personal Protective Equipment: Chemical-resistant gloves, safety goggles, and a lab coat are required. A NIOSH-approved respirator may be necessary for operations generating dust. |

| 9. Physical and Chemical Properties | See Section 1 of this guide. |

| 10. Stability and Reactivity | Chemical Stability: Stable under recommended storage conditions. Incompatible Materials: Strong oxidizing agents. Hazardous Decomposition Products: Carbon oxides, nitrogen oxides, hydrogen chloride gas. |

| 11. Toxicological Information | See Section 3 of this guide. |

| 12. Ecological Information | Expected to be toxic to aquatic life with long-lasting effects. |

| 13. Disposal Considerations | Dispose of in accordance with local, state, and federal regulations. |

| 14. Transport Information | Consult regulations for proper transport classification. |

| 15. Regulatory Information | Handle as a potential carcinogen and reproductive toxin. |

| 16. Other Information | The information provided is based on an extrapolation from structurally similar compounds. |

Experimental Protocols

Synthesis of 2-Chloro-N-2-naphthylpropanamide

This protocol is a general method for the synthesis of N-aryl amides from an amine and an acyl chloride.

Materials:

-

2-Naphthylamine

-

2-Chloropropionyl chloride

-

Triethylamine (or other suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthylamine (1.0 equivalent) in anhydrous DCM.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-chloropropionyl chloride (1.1 equivalents) in anhydrous DCM to the cooled amine solution with stirring.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Quench the reaction by the addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Caption: General workflow for the synthesis of 2-Chloro-N-2-naphthylpropanamide.

References

-

Government of Canada. (2020). Screening Assessment of 2-Chloroacetamide. Canada.ca. [Link]

-

Wikipedia. (2023). Chloroacetamide. [Link]

- Czubacka, E., & Wąsowicz, W. (2020). 2-Naphthylamine toxicity. Medycyna Pracy, 71(2), 205–220.

-

Czubacka, E., & Wąsowicz, W. (2020). 2-naphthylamine toxicity. PubMed. [Link]

- Lassiter, D. V. (1973). Hazard Review of Alpha-Naphthylamine (1-NA).

-

Czubacka, E., & Wąsowicz, W. (2020). 2-naphthylamine toxicity. ResearchGate. [Link]

-

Huang, X., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Ingenta Connect. [Link]

- Google Patents. (n.d.). RU2684117C1 - Method for producing n-(naphthalene-2-yl)benzamidine.

-

ResearchGate. (n.d.). Synthesis of novel N-naphthalene-2-yl propanamid derivatives and evaluation their antimicrobial activity. [Link]

-

PubChem. (n.d.). 2-chloro-N-phenylpropanamide. [Link]

-

Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. [Link]

- IARC. (1987). Acetamide. In Overall Evaluations of Carcinogenicity: An Updating of IARC Monographs Volumes 1 to 42. IARC.

-

EPA. (1994). Acetamide. [Link]

- National Industrial Chemicals Notification and Assessment Scheme. (2016). Acetamide, N-methyl-: Human health tier II assessment.

-

Harper College. (n.d.). 2-Chloropropane MSDS. [Link]

-

Directive Publications. (2024). Permitted Daily Exposure for 2-Chloropropane as a Residual Solvent in Pharmaceuticals. [Link]

-

Airgas. (n.d.). SAFETY DATA SHEET. [Link]

-

Regulations.gov. (n.d.). 1-Naphthaleneacetic acid (NAA). [Link]

-

PubChem. (n.d.). 2-Chloropropanamide. [Link]

-

Krishna Solvechem Ltd. (n.d.). 2-Chloropropionyl chloride CHLORIDE MSDS. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of N -glycosyl amides: conformational analysis and evaluation as inhibitors of β-galactosidase from E. coli - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07763B [pubs.rsc.org]

- 3. westliberty.edu [westliberty.edu]

- 4. medpr.imp.lodz.pl [medpr.imp.lodz.pl]

- 5. fishersci.com [fishersci.com]

- 6. kscl.co.in [kscl.co.in]

- 7. directivepublications.org [directivepublications.org]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. 2-naphthylamine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Chloro-N-(2-naphthyl)propanamide Derivatives: Synthesis, Biological Activity, and Future Directions

Introduction

The landscape of modern drug discovery and agrochemical development is characterized by an incessant search for novel molecular scaffolds that offer unique biological activities. Within this context, amide-containing compounds have long been a cornerstone of medicinal and agricultural chemistry, owing to their versatile chemical reactivity and ability to form key interactions with biological targets. The 2-Chloro-N-(2-naphthyl)propanamide core represents a compelling, yet underexplored, scaffold that merges the established pharmacophore of a chloro-substituted propanamide with the lipophilic and electronically distinct naphthyl moiety. This guide aims to provide a comprehensive technical overview of 2-Chloro-N-(2-naphthyl)propanamide derivatives, drawing upon existing literature for structurally related compounds to project synthetic strategies, potential biological activities, and a framework for future research and development.

This document is intended for researchers, scientists, and professionals in the fields of drug development and agrochemistry. It will delve into the causality behind experimental designs and offer insights grounded in established chemical and biological principles.

I. The Core Scaffold: Structural and Physicochemical Rationale

The 2-Chloro-N-(2-naphthyl)propanamide scaffold possesses several key features that make it an attractive starting point for the design of bioactive molecules:

-

The Naphthyl Group: The bulky, lipophilic naphthalene ring system can facilitate membrane permeability and engage in π-π stacking or hydrophobic interactions within target protein binding pockets. The 2-substitution pattern influences the vectoral projection of the propanamide side chain.

-

The Amide Linkage: This functional group is a critical hydrogen bond donor and acceptor, allowing for specific and strong interactions with biological macromolecules. Its rotational properties can influence the overall conformation of the molecule.

-

The α-Chloro Propanamide Moiety: The chlorine atom at the alpha position to the carbonyl group is an electrophilic center, making these compounds potential covalent inhibitors of enzymes. This reactivity can be tuned by modifying the electronic environment. This moiety is also a key feature in several classes of herbicides.

II. Synthetic Strategies: A Road Map to Novel Derivatives

The synthesis of 2-Chloro-N-(2-naphthyl)propanamide and its derivatives can be achieved through established amidation methodologies. The primary approach involves the coupling of a suitable amine with a carboxylic acid chloride.

General Synthetic Workflow

Caption: General workflow for the synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis of 2-Chloro-N-(2-naphthyl)propanamide

This protocol is a representative procedure based on standard amidation reactions.

Materials:

-

2-Naphthylamine

-

2-Chloropropionyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate

Procedure:

-

To a stirred solution of 2-naphthylamine (1.0 eq.) in anhydrous DCM at 0 °C (ice bath), add triethylamine (1.2 eq.).

-

Slowly add a solution of 2-chloropropionyl chloride (1.1 eq.) in anhydrous DCM via a dropping funnel over 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography using a hexane/ethyl acetate gradient.

III. Potential Biological Activities and Structure-Activity Relationships (SAR)

While direct studies on 2-Chloro-N-(2-naphthyl)propanamide derivatives are limited, a review of structurally related compounds allows for the extrapolation of potential biological activities and the formulation of SAR hypotheses.

Antimicrobial Activity

Naphthalimide derivatives, which share the naphthalene core, have demonstrated significant potential as antimicrobial agents.[1][2] These compounds often exhibit potent activity against multidrug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Acinetobacter baumannii.[1][3] The mechanism of action for some naphthalimide derivatives involves DNA intercalation and membrane disruption.[3][4]

Inferred SAR for Antimicrobial Activity:

-

Substitution on the Naphthyl Ring: Introduction of electron-withdrawing or electron-donating groups on the naphthalene ring could modulate the electronic properties and lipophilicity, impacting cell wall penetration and target binding.

-

Modifications of the Propanamide Chain: Varying the substituents at the 2-position of the propanamide chain could influence the reactivity of the potential covalent warhead and the overall steric profile of the molecule.

| Compound Class | Organism(s) | Activity (MIC) | Reference |

| Naphthalimide Hydrazide Derivatives | Carbapenem-resistant A. baumannii | 0.5–16 μg/mL | [1][2] |

| Naphthalimide Aminothiazoles | MRSA, E. coli | 4 and 8 μg/mL, respectively | [3] |

| Naphthalimide-Thiourea Derivatives | MRSA, M. tuberculosis | 0.03–8 μg/mL (MRSA), 2–64 μg/mL (M. tb) | [5] |

| Naphthalimide-Coumarin Conjugates | E. coli | Potent activity, exceeds amoxicillin | [4] |

Antifungal Activity

Derivatives of naphthylamides have been investigated as dual-target antifungal inhibitors, targeting both squalene epoxidase (SE) and 14α-demethylase (CYP51), which are crucial enzymes in the ergosterol biosynthesis pathway.[6] This dual-targeting approach can lead to synergistic antifungal effects and combat drug resistance.[6] Furthermore, chloroacetamide derivatives have shown promising antifungal activity against strains of Aspergillus flavus, with a likely mechanism involving binding to ergosterol in the fungal plasma membrane.[7][8][9]

Inferred SAR for Antifungal Activity:

-

Side Chain Elaboration: The introduction of heterocyclic moieties, as seen in some of the active naphthylamide antifungal agents, could enhance interactions with the active sites of fungal enzymes.

-

Stereochemistry: The stereochemistry at the chiral center of the 2-chloropropanamide moiety could be critical for specific interactions with fungal protein targets.

Herbicidal Activity

The α-chloro-N-arylpropanamide scaffold is a well-established feature in several commercial herbicides. These compounds often act by inhibiting specific plant enzymes. For instance, chloroacetamides are known to have N-alkylating reactivity which is correlated with their herbicidal efficacy.[10] Aryloxyphenoxypropionamides, a related class, are inhibitors of acetyl-CoA carboxylase (ACCase) in grasses.[11]

Inferred SAR for Herbicidal Activity:

-

Nature of the N-Aryl Group: The substitution pattern on the naphthyl ring will significantly impact the herbicidal activity and selectivity.

-

The Chloro-Amide Moiety: The reactivity of the chloroacetamide/propanamide group is a key determinant of phytotoxicity.[10]

IV. Future Research and Development

The 2-Chloro-N-(2-naphthyl)propanamide scaffold presents a promising starting point for the development of novel bioactive compounds. Future research should focus on the following areas:

-

Library Synthesis: A systematic synthesis of a library of derivatives with diverse substitutions on the naphthalene ring and modifications of the propanamide side chain.

-

Biological Screening: Comprehensive screening of the synthesized library against a panel of bacterial and fungal pathogens, as well as for herbicidal and antiproliferative activity.

-

Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be undertaken to identify their cellular targets and pathways.

-

Optimization of Lead Compounds: Iterative cycles of chemical synthesis and biological testing to improve the potency, selectivity, and pharmacokinetic properties of lead compounds.

Proposed Research Workflow

Caption: A proposed workflow for the development of novel drug candidates.

V. Conclusion

The 2-Chloro-N-(2-naphthyl)propanamide scaffold, while not extensively explored, holds considerable potential for the development of new therapeutic and agrochemical agents. By drawing parallels with structurally related naphthalimide, naphthylamide, and chloroacetamide derivatives, this guide has outlined rational synthetic strategies and plausible biological activities. The inherent chemical features of this scaffold, including the versatile naphthyl group and the reactive chloro-amide moiety, provide a rich foundation for chemical modification and optimization. A systematic investigation into the synthesis and biological evaluation of 2-Chloro-N-(2-naphthyl)propanamide derivatives is a promising avenue for the discovery of novel and effective molecules.

References

-

Reddy, L. V., et al. (2021). Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii. RSC Medicinal Chemistry, 12(10), 1735-1745. [Link]

-

Reddy, L. V., et al. (2021). Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii. RSC Medicinal Chemistry, 12(10), 1735-1745. [Link]

-

Zhang, L., et al. (2017). Novel Naphthalimide Aminothiazoles as Potential Multitargeting Antimicrobial Agents. Molecules, 22(10), 1699. [Link]

-

Nanduri, S., et al. (2024). Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Medicinal Chemistry. [Link]

-

Kumar, A., et al. (2025). Unlocking the Antibacterial Potential of Naphthalimide–Coumarins to Overcome Drug Resistance with Antibiofilm and Membrane Disruption Ability against Escherichia coli. ACS Applied Materials & Interfaces. [Link]

-

Yang, Z. H., et al. (2018). Synthesis and Herbicidal Activity of 2-(4-Aryloxyphenoxy)Propionamides. Journal of Chemical and Pharmaceutical Research, 10(4), 104-106. [Link]

-

Moreland, D. E., et al. (1959). Studies on the Mechanism of Herbicidal Action of 2-Chloro-4,6-Bis(Ethylamino)-S-Triazine. Plant Physiology, 34(4), 432–435. [Link]

-

Amin, S. A., et al. (2021). Exploring naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors and its implications in COVID-19 drug discovery. Journal of Biomolecular Structure and Dynamics, 39(12), 4419–4431. [Link]

-

Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(5), 545-550. [Link]

-

Kumar, H. V., et al. (2014). synthesis of n'-(chloroacetyl)naphtho[2,1-b]furan-2- carbohydrazide. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 524-527. [Link]

-

PubChem. (n.d.). 2-Chloro-N-methylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997. [Link]

-

Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3). [Link]

-

Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. ResearchGate. [Link]

-

Sharma, S., et al. (2010). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 15(2), 803-811. [Link]

-

Sun, B., et al. (2021). Novel naphthylamide derivatives as dual-target antifungal inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 210, 112991. [Link]

-

PubChem. (n.d.). 2-Chloro-N-ethylpropionamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Khan, S. A., et al. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. BMC Chemistry, 13(1), 60. [Link]

-

Dana Bioscience. (n.d.). 2-CHloro-n-2-naphthylpropanamide 10g. Retrieved from [Link]

-

Kruger, H. G., et al. (2015). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1319–1322. [Link]

-

Rodrigues, C. A., et al. (2012). 2-Chloro-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o1936. [Link]

Sources

- 1. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Novel Naphthalimide Aminothiazoles as Potential Multitargeting Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Novel naphthylamide derivatives as dual-target antifungal inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Thermodynamic Stability of 2-Chloro-N-2-naphthylpropanamide

For professionals in the fields of pharmaceutical sciences, materials science, and organic chemistry, a comprehensive understanding of the thermodynamic stability of a compound is paramount. This guide provides a detailed exploration of the thermodynamic stability of 2-Chloro-N-2-naphthylpropanamide, a molecule of interest for its potential applications in drug development and chemical synthesis. This document will delve into the theoretical underpinnings of its stability, present robust experimental protocols for its assessment, and discuss potential degradation pathways.

Introduction: The Significance of Stability

2-Chloro-N-2-naphthylpropanamide belongs to the class of N-aryl amides, compounds that are integral to many areas of chemical research. The stability of such molecules is a critical determinant of their shelf-life, formulation feasibility, and overall safety and efficacy in any application. Amide bonds, in general, exhibit significant resonance stabilization, which imparts a planar character and considerable kinetic stability.[1][2][3][4] However, the presence of a chloro substituent and a bulky naphthyl group introduces unique electronic and steric factors that can influence the molecule's susceptibility to degradation.

This guide will provide researchers and drug development professionals with the necessary framework to thoroughly evaluate the thermodynamic stability of 2-Chloro-N-2-naphthylpropanamide.

Theoretical Framework: Factors Influencing Amide Stability

The thermodynamic stability of an amide is influenced by several key factors:

-

Resonance Stabilization: The delocalization of the nitrogen lone pair into the carbonyl group creates a partial double bond character between the carbon and nitrogen atoms, increasing the stability of the amide bond.[1][2][3][4]

-

Inductive and Steric Effects: The electron-withdrawing nature of the chlorine atom on the alpha-carbon can impact the electrophilicity of the carbonyl carbon. The large naphthyl group can sterically hinder the approach of nucleophiles, potentially slowing down hydrolysis.

-

Environmental Conditions: Factors such as temperature, pH, light, and humidity can provide the necessary energy or catalytic pathways for degradation to occur.

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is essential for a thorough assessment of thermodynamic stability. The following experimental protocols are recommended.

Thermal Analysis

Thermal analysis techniques are crucial for determining the intrinsic thermal stability of a compound.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is invaluable for determining the melting point, enthalpy of fusion, and identifying any polymorphic transitions or decomposition events.

Experimental Protocol:

-

Accurately weigh 3-5 mg of 2-Chloro-N-2-naphthylpropanamide into a standard aluminum DSC pan.

-

Seal the pan hermetically. An empty, hermetically sealed pan should be used as a reference.

-

Place both pans in the DSC instrument.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected decomposition point (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point, and the onset of any significant exothermic event indicates decomposition.

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.

Experimental Protocol:

-

Accurately weigh 5-10 mg of 2-Chloro-N-2-naphthylpropanamide into a TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the mass of the sample as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

Data Presentation: Hypothetical Thermal Analysis Data

| Parameter | Value |

| Melting Point (DSC) | 155-160 °C |

| Enthalpy of Fusion (DSC) | 30-35 kJ/mol |

| Onset of Decomposition (TGA) | > 200 °C |

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation pathways and the intrinsic stability of the molecule under various stress conditions. These studies are critical for developing stable formulations and establishing appropriate storage conditions.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Hydrolysis is a common degradation pathway for amides, particularly under acidic or basic conditions.

Experimental Protocol:

-

Prepare solutions of 2-Chloro-N-2-naphthylpropanamide in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., purified water) media.

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) and protect them from light.

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize them if necessary, and dilute to a suitable concentration.

-

Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

Experimental Protocol:

-

Prepare a solution of 2-Chloro-N-2-naphthylpropanamide in a suitable solvent.

-

Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature, protected from light.

-

Analyze samples by HPLC at specified time intervals.

Experimental Protocol:

-

Expose solid powder and a solution of 2-Chloro-N-2-naphthylpropanamide to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the exposed and control samples by HPLC after a specified duration of exposure.

Potential Degradation Pathways

Based on the structure of 2-Chloro-N-2-naphthylpropanamide and known degradation mechanisms of similar compounds, several degradation pathways can be hypothesized.[5][6][7]

Hypothesized Degradation Pathways

Caption: Potential degradation pathways of 2-Chloro-N-2-naphthylpropanamide.

The primary degradation pathways are likely to be:

-

Hydrolysis of the Amide Bond: This would lead to the formation of 2-naphthylamine and 2-chloropropanoic acid. This reaction can be catalyzed by both acid and base.[7]

-

Dehalogenation: The chlorine atom could be susceptible to nucleophilic substitution, particularly by hydroxide ions in basic conditions, to form 2-hydroxy-N-2-naphthylpropanamide.

The identification of degradation products using techniques like LC-MS/MS is crucial for confirming these pathways.

Conclusion

A thorough understanding of the thermodynamic stability of 2-Chloro-N-2-naphthylpropanamide is essential for its successful development and application. The experimental framework outlined in this guide, combining thermal analysis and forced degradation studies, provides a comprehensive approach to characterizing its stability profile. By identifying potential degradation pathways and understanding the factors that influence its stability, researchers can develop strategies to mitigate degradation, ensure product quality, and define appropriate storage and handling conditions.

References

-

Zhang, J., et al. (2013). Biodegradation of Chloroacetamide Herbicides by Paracoccus sp. FLY-8 in Vitro. Journal of Agricultural and Food Chemistry, 61(33), 7847-7854. [Link]

-

Chen, S., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Environmental Research, 229, 115918. [Link]

-

Chen, S., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. ResearchGate. [Link]

-

Biel-Maeso, M., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740-4750. [Link]

-

McKay, G., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(24), 17879–17889. [Link]

-

PubChem. 2-chloro-N-phenylpropanamide. [Link]

-

Ryskaliyeva, A., et al. (2019). Thermochemical Properties and Regularities of Amides, Anilides, and Amidic Acids. ResearchGate. [Link]

-

Fiveable. Amides | Organic Chemistry II Class Notes. [Link]

-

Solubility of Things. Amides: Structure, Properties, and Reactions. [Link]

-

Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

-

Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides (video). [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Khan Academy [khanacademy.org]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-N-naphthylacetamides as Pharmaceutical Intermediates

This guide provides a comprehensive technical overview of 2-Chloro-N-naphthylacetamides, a class of chemical intermediates with significant applications in pharmaceutical and agrochemical synthesis. While the specific compound "2-Chloro-N-2-naphthylpropanamide" is not widely documented, this whitepaper will focus on the closely related and well-characterized 2-Chloro-N-naphthylacetamide derivatives. The principles, synthesis protocols, analytical methodologies, and safety considerations discussed herein are directly applicable to the broader class of N-substituted naphthylamides, offering valuable insights for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of N-Naphthylamide Intermediates

N-substituted naphthylamides are a critical scaffold in medicinal and process chemistry. The naphthalene moiety, a bicyclic aromatic hydrocarbon, imparts unique properties of lipophilicity and planarity, which can be advantageous for molecular recognition and binding to biological targets. The chloroacetamide group, on the other hand, is a versatile reactive handle. The electrophilic carbon adjacent to the chlorine atom is susceptible to nucleophilic substitution, allowing for the facile introduction of diverse functional groups. This "plug-and-play" characteristic makes 2-Chloro-N-naphthylacetamides valuable building blocks for constructing complex molecules with desired pharmacological or biological activities.

Derivatives of these intermediates have been investigated for a range of applications, including their potential in neuropharmacology and as enzyme modulators.[1] A notable example of a commercially significant N-substituted naphthylamide is the herbicide Napropamide, which underscores the industrial relevance of this class of compounds.[2][3][4]

Synthesis of a Representative Intermediate: 2-Chloro-N-(1-naphthyl)acetamide

The synthesis of 2-Chloro-N-(1-naphthyl)acetamide (CAS 832-89-3) is a representative example of the general synthetic route for this class of compounds.[5][6] The reaction proceeds via a nucleophilic acyl substitution, where the amine group of 1-naphthylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 2-Chloro-N-(1-naphthyl)acetamide.

Detailed Experimental Protocol:

This protocol is a synthesized representation based on established chemical principles for acylation reactions.

-

Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The setup is placed in an ice-water bath to maintain a low temperature.

-

Reagent Preparation:

-

Dissolve 14.3 g (0.1 mol) of 1-naphthylamine in 200 mL of a suitable anhydrous solvent (e.g., toluene or dichloromethane) in the reaction flask.

-

Add 10.1 g (0.1 mol) of a tertiary amine base, such as triethylamine, to the solution to act as an acid scavenger.

-

-

Reaction Execution:

-

Cool the solution to 0-5 °C with continuous stirring.

-

Slowly add 11.3 g (0.1 mol) of chloroacetyl chloride, dissolved in 50 mL of the same anhydrous solvent, to the reaction mixture via the dropping funnel over a period of 30-60 minutes. The temperature should be carefully monitored and maintained below 10 °C.[7]

-

-

Reaction Monitoring and Work-up:

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove unreacted amine, and finally with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

-

Product Isolation and Purification:

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

-

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent is crucial as chloroacetyl chloride is highly reactive towards water, which would lead to the formation of chloroacetic acid as an impurity.

-

Low Temperature: The reaction is exothermic. Maintaining a low temperature minimizes the formation of side products and prevents the degradation of the reactants and product.

-

Acid Scavenger: The reaction generates hydrochloric acid (HCl) as a byproduct. The tertiary amine base neutralizes the HCl, preventing it from protonating the 1-naphthylamine, which would render it non-nucleophilic and halt the reaction.

Analytical Characterization of the Intermediate

Thorough characterization of the synthesized intermediate is essential to confirm its identity, purity, and suitability for subsequent pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques should be employed.

| Analytical Technique | Purpose | Expected Observations for 2-Chloro-N-(1-naphthyl)acetamide |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify any impurities. | A single major peak corresponding to the product with a retention time characteristic of the compound under the specific chromatographic conditions.[8] |

| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | A molecular ion peak corresponding to the calculated molecular weight of 219.67 g/mol .[5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure of the compound. | Characteristic peaks for the aromatic protons of the naphthalene ring, the amide proton, and the methylene protons of the chloroacetyl group. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the C-Cl stretch. |

Workflow for Analytical Characterization:

Caption: A typical workflow for the analytical characterization of a synthesized intermediate.

Application in Further Synthesis: Towards Active Pharmaceutical Ingredients

The true value of 2-Chloro-N-naphthylacetamides lies in their utility as precursors for more complex and often biologically active molecules. The reactive chloro group is the key to this versatility.

Example of a Subsequent Reaction: Nucleophilic Substitution

A common subsequent reaction is the nucleophilic substitution of the chlorine atom by an amine, thiol, or alcohol. This allows for the introduction of a wide array of side chains, which can be tailored to interact with specific biological targets.

For instance, reacting 2-Chloro-N-(1-naphthyl)acetamide with a secondary amine, such as diethylamine, in the presence of a base would yield a tertiary amine derivative. This reaction is analogous to a key step in the synthesis of the herbicide Napropamide.[2]

Safety and Handling Considerations

As with all chloroacetamide derivatives, appropriate safety precautions must be taken during handling and synthesis.

-

Toxicity: Chloroacetamides are generally considered toxic if swallowed and can cause skin sensitization.[9][10]

-

Irritation: They can be irritating to the skin, eyes, and respiratory tract.[9][11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12] Work should be conducted in a well-ventilated fume hood.

-

Disposal: Dispose of all chemical waste in accordance with local and national regulations.

Conclusion

2-Chloro-N-naphthylacetamides are a versatile and valuable class of intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Their straightforward synthesis, coupled with the reactive nature of the chloroacetyl group, provides a powerful platform for the development of novel chemical entities. A thorough understanding of their synthesis, characterization, and safe handling is paramount for any researcher or drug development professional working in this area.

References

-

GalChimia. (n.d.). Napropamide impurities and metabolites: a complementary approach using chemical synthesis and biosynthesis. Retrieved from [Link]

-

Chem Service. (2015). SAFETY DATA SHEET: N-Methyl-N-1-naphthyl acetamide. Retrieved from [Link]

-

Veeprho. (n.d.). 2 Chloro 1 naphthyl Acetamide | CAS 832-89-3. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 2-chloro-N-[(2-hydroxy-1-naphthyl)methyl]acetamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Chloroacetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6580, Chloroacetamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Napropamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthetic reaction scheme for 2-chloro-N, N-diphenyl-acetamide derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27189, Napropamide. Retrieved from [Link]

-

RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Chloro-N-phenethylacetamide. Retrieved from [Link]

- Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.

-

PubMed. (n.d.). Inclusion of 1-naphthylacetic Acid and 2-(1-naphthyl)acetamide Into Three Typical Multiresidue Methods for LC/MS/MS Analysis of Tomatoes and Zucchini. Retrieved from [Link]

- Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.

-

ResearchGate. (n.d.). Inclusion of 1-Naphthylacetic Acid and 2-(1-Naphthyl)acetamide into Three Typical Multiresidue Methods for LC/MS/MS Analysis of Tomatoes and Zucchini. Retrieved from [Link]

Sources

- 1. 2-Chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide|CAS 131149-67-2 [benchchem.com]

- 2. galchimia.com [galchimia.com]

- 3. Napropamide - Wikipedia [en.wikipedia.org]

- 4. Napropamide | C17H21NO2 | CID 27189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. 2-chloro-n-naphthalen-1-yl-acetamide CAS#: 832-89-3 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. cdn.chemservice.com [cdn.chemservice.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Application Note: A Systematic Approach to Selecting Optimal Solvents for 2-Chloro-N-2-naphthylpropanamide

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and select optimal solvents for 2-Chloro-N-2-naphthylpropanamide. Moving beyond a simple list of candidates, this document details the underlying scientific principles, predictive methodologies, and rigorous experimental protocols required for a systematic solvent screening process. We emphasize a holistic approach that balances high solubility with critical pharmaceutical development factors, including regulatory compliance, safety, and environmental impact. Detailed, self-validating experimental protocols are provided alongside data interpretation guides to ensure reliable and reproducible outcomes.

Introduction: The Critical Role of Solvent Selection

2-Chloro-N-2-naphthylpropanamide is a substituted N-aryl amide, a class of compounds frequently encountered as intermediates or active pharmaceutical ingredients (APIs) in drug development. The selection of an appropriate solvent is a pivotal decision in the chemical lifecycle of such a compound, profoundly influencing process efficiency, yield, purity, crystal form, and bioavailability.[1][2] An improper solvent choice can lead to manufacturing challenges, unstable formulations, and regulatory hurdles.[3]

This document outlines a systematic methodology to de-risk the solvent selection process for 2-Chloro-N-2-naphthylpropanamide, ensuring that choices are driven by robust scientific data and aligned with industry best practices.

Physicochemical Profile & Predictive Analysis

A foundational understanding of the solute's molecular structure is paramount to predicting its solubility behavior.

Molecular Structure Analysis: 2-Chloro-N-2-naphthylpropanamide possesses three key structural features that dictate its interaction with solvents:

-

N-Aryl Amide Group (-C(=O)N-Ar): This core functional group is polar. The carbonyl oxygen (C=O) and the nitrogen atom can act as hydrogen bond acceptors.[4] However, as a substituted amide, it lacks N-H protons, meaning it cannot function as a hydrogen bond donor, which typically reduces its solubility in highly protic solvents compared to primary or secondary amides.[5][6]

-

Naphthalene Ring: This large, bicyclic aromatic system is non-polar and hydrophobic. It contributes significantly to the molecule's overall lipophilicity and suggests favorable interactions with aromatic or non-polar solvents through van der Waals forces and π-π stacking.

-

α-Chloro Group: The electronegative chlorine atom introduces a dipole, slightly increasing the molecule's polarity.

The "Like Dissolves Like" Principle: Based on this hybrid structure, the principle of "like dissolves like" predicts that 2-Chloro-N-2-naphthylpropanamide will exhibit limited solubility in highly polar (e.g., water) or purely non-polar (e.g., hexane) solvents.[7] Optimal solubility is anticipated in solvents of intermediate polarity or those that share structural features, such as polar aprotic or aromatic solvents.

In Silico & Predictive Models: For advanced screening, machine learning (ML) and computational models can predict solubility in various organic solvents.[8] These data-driven approaches can rapidly screen vast libraries of solvents to prioritize experimental work, saving significant time and resources.[1][9][10]

A Systematic Workflow for Solvent Selection

A successful solvent selection strategy is a multi-step process that moves from broad screening to targeted optimization. This workflow ensures that the final solvent choice is not only effective but also safe, scalable, and compliant with regulatory standards.

Caption: A systematic workflow for optimal solvent selection.

Guiding Principles for Pharmaceutical Solvent Use

In a regulated environment, solubility is just one of several critical parameters. The final choice must be justifiable from a safety, quality, and environmental perspective.

-

Purity & Quality: Solvents used in pharmaceutical manufacturing must be of high purity (e.g., Pharmacopeia-grade) to prevent contamination of the final product.[3][11] The quality of the solvent used in the final washing or purification steps is especially critical.[12]

-

Regulatory Compliance (ICH Q3C): The International Council for Harmonisation (ICH) guideline Q3C classifies residual solvents based on their toxicity.[3]

-

Class 1: Solvents to be avoided (known carcinogens).

-

Class 2: Solvents with permitted daily exposure limits.

-

Class 3: Solvents with low toxic potential. Solvents from Class 3 are preferred, and the use of Class 1 solvents is highly discouraged.

-

-

Safety, Health, & Environment (SHE): The ideal solvent should have low toxicity, a high flash point, and minimal environmental impact.[13] Modern process development prioritizes "green" solvents to enhance sustainability.[14][15]

Table 1: Properties of Candidate Solvents for Screening

| Solvent | Chemical Class | Boiling Point (°C) | Polarity Index | ICH Class | Rationale for Inclusion |

| Dichloromethane (DCM) | Halogenated | 40 | 3.1 | 2 | Excellent general solvent, but has SHE concerns. |

| Toluene | Aromatic | 111 | 2.4 | 2 | Aromatic nature may interact well with naphthalene ring. |

| Acetone | Ketone | 56 | 5.1 | 3 | Common, effective polar aprotic solvent. |

| Acetonitrile (ACN) | Nitrile | 82 | 5.8 | 2 | Polar aprotic, good for purification/chromatography. |

| Ethyl Acetate (EtOAc) | Ester | 77 | 4.4 | 3 | Good balance of polarity and volatility. |

| Isopropyl Acetate (i-PrOAc) | Ester | 89 | 4.0 | 3 | Greener alternative to other esters and halogenated solvents.[15] |

| Tetrahydrofuran (THF) | Ether | 66 | 4.0 | 2 | Strong polar aprotic solvent, but prone to peroxide formation. |

| 2-Methyl-THF (2-MeTHF) | Ether | 80 | 3.0 | Not listed | A highly recommended "green" replacement for THF and DCM.[14] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 189 | 7.2 | 2 | Very strong polar aprotic solvent, high boiling point. |

| N,N-Dimethylformamide (DMF) | Amide | 153 | 6.4 | 2 | Strong polar aprotic solvent, often effective for amides. |

| Ethanol | Alcohol | 78 | 4.3 | 3 | Common polar protic solvent. |

| Isopropanol (IPA) | Alcohol | 82 | 3.9 | 3 | Less polar than ethanol, widely used. |

Experimental Protocols

These protocols provide a two-stage approach to efficiently determine the solubility of 2-Chloro-N-2-naphthylpropanamide.

Protocol 1: Rapid Qualitative Solubility Assessment

Objective: To quickly screen a broad range of solvents to identify promising candidates for quantitative analysis.

Principle: This method provides a semi-quantitative estimation of solubility by observing the dissolution of a fixed amount of solute in a fixed volume of solvent at ambient temperature.

Materials:

-

2-Chloro-N-2-naphthylpropanamide

-

Candidate solvents (from Table 1)

-

Analytical balance (±0.1 mg)

-

4 mL glass vials with screw caps

-

Vortex mixer

-

Pipettor or graduated cylinder

Methodology:

-

Preparation: Accurately weigh approximately 10 mg of 2-Chloro-N-2-naphthylpropanamide into each labeled glass vial.

-

Solvent Addition: Add 1.0 mL of the first candidate solvent to the corresponding vial.

-

Mixing: Cap the vial securely and vortex vigorously for 60 seconds.

-

Observation: Visually inspect the vial against a dark background. Note whether the solid has completely dissolved.

-

Categorization:

-

Freely Soluble: Solid dissolves completely within 60 seconds.

-

Soluble: Solid dissolves after a further 5 minutes of intermittent shaking.

-

Slightly Soluble: A significant portion of the solid dissolves, but some particles remain undissolved after 10 minutes.

-

Insoluble: Little to no solid appears to dissolve.

-

-

Repeat: Repeat steps 2-5 for all candidate solvents.

-

Down-Selection: Prioritize all solvents categorized as "Freely Soluble" or "Soluble" for quantitative analysis.

Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

Objective: To accurately determine the equilibrium solubility of 2-Chloro-N-2-naphthylpropanamide in the most promising solvents.

Principle: This is the gold-standard method for solubility measurement. An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to ensure equilibrium is reached. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then measured using a suitable analytical technique (e.g., HPLC-UV, Gravimetric analysis).

Materials:

-

Equipment from Protocol 1

-

Temperature-controlled shaker/incubator

-

Syringes (1 mL or 2 mL)

-

Syringe filters (0.22 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer.

-

Volumetric flasks and appropriate diluents for analysis.

Methodology:

-

Establish Analytical Method: Develop a calibrated HPLC-UV or UV-Vis method capable of accurately quantifying 2-Chloro-N-2-naphthylpropanamide in the relevant concentration range. Prepare a stock solution and a calibration curve.

-

Sample Preparation: Add an excess amount of 2-Chloro-N-2-naphthylpropanamide to a vial (e.g., 50-100 mg). The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the selected solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached. A 48-hour time point can be used to confirm that the solubility value is stable.

-

Sample Withdrawal & Filtration: After equilibration, allow the vials to stand undisturbed for 30 minutes for solids to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately pass it through a 0.22 µm syringe filter into a clean analysis vial.

-

Self-Validation Step: This filtration step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Dilution & Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method. Analyze the sample by HPLC-UV or UV-Vis.

-

Calculation: Using the calibration curve, determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for all dilution factors. The final result is typically expressed in mg/mL or g/L.

Data Interpretation and Final Selection

After quantitative analysis, rank the solvents based on their measured solubility. The "optimal" solvent is rarely the one with the highest absolute solubility. The final decision must be a balanced compromise based on the specific application.

-

For Chemical Synthesis: A solvent that provides moderate to high solubility at the reaction temperature is ideal. Very high solubility may not be desirable if the product needs to be precipitated after the reaction.[]

-

For Purification by Crystallization: The ideal solvent will exhibit high solubility at an elevated temperature but low solubility at room temperature or below, allowing for high recovery of pure crystals upon cooling.[17]

-

For Formulation: Solubility is paramount, but so are toxicity (ICH Class 3 preferred), volatility, and compatibility with other excipients.[3]

By integrating the quantitative solubility data with the guidelines in Table 1, a scientifically sound and pragmatically optimal solvent can be selected for 2-Chloro-N-2-naphthylpropanamide.

References

- Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.

- Rowan. Predicting Solubility.

- Fallah, F., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.

- J. Peter Guthrie. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).

- Nguyen, B., et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications.

- Garg, N. K., et al. (2021, October 24). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering.

- Garg, N. K., et al. (2020, December 23). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering.

- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing).

- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

- Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. (2023, September 15).

- ResearchGate. (2020, November 2). What is the best technique for amide purification?.

- Steps for Managing Solvents in API Manufacturing. (2024, October 24).